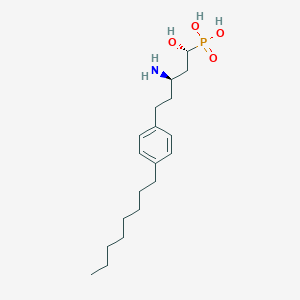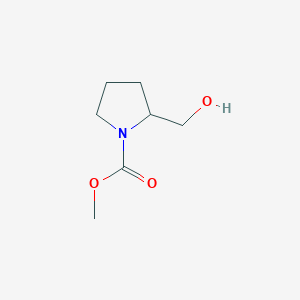
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is a carbamate ester that is the methyl ester of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid . This compound features a five-membered nitrogen-containing ring, making it part of the pyrrolidine family. Pyrrolidine derivatives are known for their diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate typically involves the esterification of 2-(hydroxymethyl)pyrrolidine-1-carboxylic acid with methanol. This reaction can be catalyzed by acidic or basic catalysts under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been developed for the direct introduction of functional groups into organic compounds, providing a more sustainable and versatile approach compared to traditional batch processes .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism of action of methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with enzymes or receptors, leading to modulation of biological processes .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
- ®-tert-Butyl 3-(hydroxymethyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate
Uniqueness: Methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to its tert-butyl analogs. The methyl ester group allows for different interactions and reactions, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
618387-12-5 |
|---|---|
Molekularformel |
C7H13NO3 |
Molekulargewicht |
159.18 g/mol |
IUPAC-Name |
methyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)8-4-2-3-6(8)5-9/h6,9H,2-5H2,1H3 |
InChI-Schlüssel |
LXEVWVMXUCHVCO-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)N1CCCC1CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



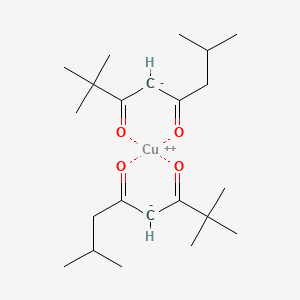
![3-(1-methylpiperidin-3-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12869585.png)

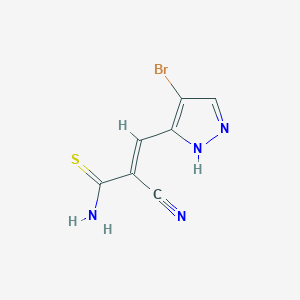
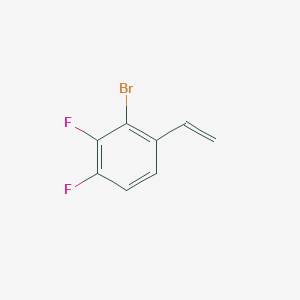
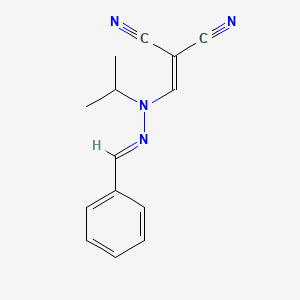
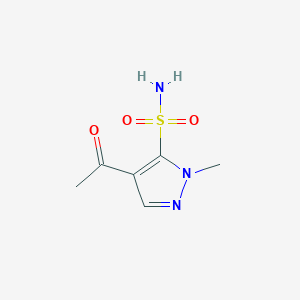
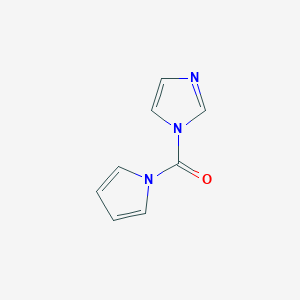
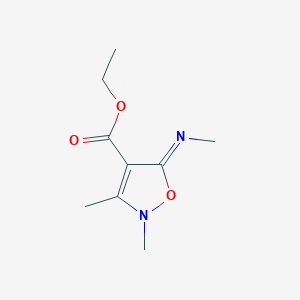
![Tetrahydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,3,4-trione](/img/structure/B12869615.png)

